molecular formula C6H10Br2O4 B14706818 2,5-Bis(bromomethyl)-1,4-dioxane-2,5-diol CAS No. 23386-71-2

2,5-Bis(bromomethyl)-1,4-dioxane-2,5-diol

Cat. No.: B14706818
CAS No.: 23386-71-2
M. Wt: 305.95 g/mol
InChI Key: DLTIDEDEJDQPKV-UHFFFAOYSA-N
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Description

2,5-Bis(bromomethyl)-1,4-dioxane-2,5-diol is an organic compound with the molecular formula C6H10Br2O4. This compound is characterized by the presence of two bromomethyl groups attached to a 1,4-dioxane ring, which also contains two hydroxyl groups. It is a versatile compound used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(bromomethyl)-1,4-dioxane-2,5-diol typically involves the bromination of 1,4-dioxane derivatives. One common method is the bromination of 2,5-dihydroxymethyl-1,4-dioxane using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure the selective bromination of the hydroxymethyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(bromomethyl)-1,4-dioxane-2,5-diol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).

    Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of dioxane-2,5-dione derivatives.

    Reduction: Formation of 2,5-dimethyl-1,4-dioxane-2,5-diol.

Scientific Research Applications

2,5-Bis(bromomethyl)-1,4-dioxane-2,5-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized dioxane derivatives.

    Biology: Employed in the synthesis of biologically active molecules and as a cross-linking agent in the preparation of bioconjugates.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Bis(bromomethyl)-1,4-dioxane-2,5-diol involves the reactivity of its bromomethyl and hydroxyl groups. The bromomethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-bis(bromomethyl)benzene: Similar in structure but with a benzene ring instead of a dioxane ring.

    2,5-Bis(bromomethyl)-1,4-bis(octyloxy)benzene: Contains octyloxy groups instead of hydroxyl groups.

    2,5-Bis(bromomethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene: Contains methoxy and ethylhexyloxy groups.

Uniqueness

2,5-Bis(bromomethyl)-1,4-dioxane-2,5-diol is unique due to the presence of both bromomethyl and hydroxyl groups on a dioxane ring. This combination of functional groups provides versatility in chemical reactions and applications, making it a valuable compound in various fields of research.

Properties

CAS No.

23386-71-2

Molecular Formula

C6H10Br2O4

Molecular Weight

305.95 g/mol

IUPAC Name

2,5-bis(bromomethyl)-1,4-dioxane-2,5-diol

InChI

InChI=1S/C6H10Br2O4/c7-1-5(9)3-12-6(10,2-8)4-11-5/h9-10H,1-4H2

InChI Key

DLTIDEDEJDQPKV-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC(O1)(CBr)O)(CBr)O

Origin of Product

United States

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